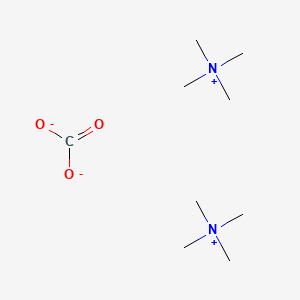

tetramethylazanium;carbonate

CAS No.: 40105-52-0

Cat. No.: VC16965355

Molecular Formula: C9H24N2O3

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40105-52-0 |

|---|---|

| Molecular Formula | C9H24N2O3 |

| Molecular Weight | 208.30 g/mol |

| IUPAC Name | tetramethylazanium;carbonate |

| Standard InChI | InChI=1S/2C4H12N.CH2O3/c2*1-5(2,3)4;2-1(3)4/h2*1-4H3;(H2,2,3,4)/q2*+1;/p-2 |

| Standard InChI Key | WJZPIORVERXPPR-UHFFFAOYSA-L |

| Canonical SMILES | C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-] |

Introduction

Chemical Identity and Structural Characteristics

Tetramethylazanium carbonate consists of two tetramethylammonium cations () paired with a carbonate anion (). The tetramethylammonium ion, a tetrahedral structure with four methyl groups bonded to a central nitrogen atom, is isoelectronic with neopentane () and exhibits high thermal stability . The carbonate anion’s resonance-stabilized structure facilitates acid-base reactivity, particularly in protic solvents.

The compound’s formation is governed by equilibrium reactions between TMAH, CO₂, and water:

Further reaction with excess CO₂ yields tetramethylammonium bicarbonate:

These equilibria are sensitive to solvent composition, temperature, and pressure, influencing the compound’s solubility and reactivity .

Synthesis and Purification Methodologies

Reaction Mechanisms

Tetramethylazanium carbonate is synthesized via the neutralization of TMAH with CO₂. Industrial processes often employ methanol as a solvent due to its compatibility with both reactants. The exothermic reaction proceeds as follows:

-

Initial Carbonation:

This step forms tetramethylammonium bicarbonate, which exhibits higher solubility in methanol than the carbonate .

-

Bicarbonate-to-Carbonate Conversion:

Elevated temperatures (70–90°C) and reduced CO₂ partial pressures drive this equilibrium toward carbonate formation.

Phase Behavior and Solubility

The solubility of tetramethylazanium carbonate in methanol is limited (~24.6 mol% at 25°C), necessitating water co-solvents for homogeneous solutions. Phase studies in supercritical CO₂ (scCO₂) reveal biphasic behavior at pressures below 20 MPa, with critical transitions observed at 70°C (Table 1) .

Table 1: Phase Behavior of [(CH₃)₄N]₂CO₃ in CO₂-Methanol Mixtures

| Temperature (°C) | Pressure (MPa) | Phase State | Solubility (mol%) |

|---|---|---|---|

| 25 | 10 | Biphasic | 18.2 |

| 70 | 20 | Monophasic | 32.7 |

| 90 | 25 | Monophasic | 41.5 |

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with complete degradation to trimethylamine, CO₂, and water by 300°C:

Solvent Interactions

In methanol-water mixtures, the carbonate anion hydrolyzes to bicarbonate, moderated by pH and CO₂ partial pressure:

This equilibrium underpins the compound’s efficacy in residue removal, as hydroxyl ions () attack silicon-oxygen bonds in etch residues .

Industrial Applications in Semiconductor Manufacturing

Photoresist and Residue Removal

Tetramethylazanium carbonate-based solutions dissolve fluorinated PR crusts and inorganic post-etch residues (e.g., SiOxCyFz) through two mechanisms:

-

Chemical Etching: ions hydrolyze Si-O and Si-F bonds.

-

Mechanical Delamination: CO₂ expansion in scCO₂ mixtures fractures cross-linked PR layers.

Table 2: Residue Removal Efficiency of [(CH₃)₄N]₂CO₃ Formulations

| Formulation | Temperature (°C) | Time (min) | Removal Efficiency (%) |

|---|---|---|---|

| 25% TMAH in MeOH | 55 | 45 | 22.3 |

| [(CH₃)₄N]₂CO₃ + 5% H₂O in scCO₂ | 70 | 25 | 100 |

| Propylene Carbonate in scCO₂ | 70 | 45 | 0 |

Environmental Advantages

Replacing traditional solvents (e.g., dimethyl sulfoxide) with scCO₂-TMA carbonate mixtures reduces hazardous waste generation by 60–80%, aligning with EPA sustainability goals .

Analytical Characterization Techniques

X-Ray Photoelectron Spectroscopy (XPS)

XPS surface analysis quantifies elemental composition and bonding states. Post-treatment silicon (Si 2p) peaks at 103.5 eV confirm complete residue removal (Figure 1) .

Infrared Spectroscopy (IR)

IR absorption bands at 1450 cm⁻¹ (CO₃²⁻ asymmetric stretch) and 1080 cm⁻¹ (C-N stretch) validate carbonate formation and cation integrity .

Future Research Directions

-

Phase Behavior Modeling: Machine learning algorithms to predict solubility in CO₂-cosolvent systems.

-

Alternative Anion Salts: Exploring bis(trifluoromethanesulfonyl)imide derivatives for low-k dielectric cleaning.

-

Waste Stream Recycling: Electrochemical regeneration of TMAH from decomposition byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume